P2X7 receptor antagonist-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P2X7 receptor antagonist-4 is a compound that inhibits the activity of the P2X7 receptor, a type of ligand-gated ion channel activated by adenosine triphosphate (ATP). The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune responses . This compound has shown potential in treating diseases associated with excessive P2X7 receptor activation, such as neuroinflammation, chronic pain, and certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P2X7 receptor antagonist-4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of an indeno(1,2-b)pyridine derivative, which is then modified through various chemical reactions to yield the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
P2X7 receptor antagonist-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity or selectivity .
Wissenschaftliche Forschungsanwendungen
P2X7 receptor antagonist-4 has a wide range of scientific research applications, including:
Wirkmechanismus
P2X7 receptor antagonist-4 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This prevents the receptor from opening its ion channel, thereby blocking the influx of calcium and sodium ions and the efflux of potassium ions . The inhibition of P2X7 receptor activity reduces the release of pro-inflammatory cytokines, decreases cell death, and modulates immune responses . The molecular targets and pathways involved include the ATP-binding site on the P2X7 receptor and downstream signaling pathways, such as the activation of inflammasomes and the release of interleukin-1β .
Vergleich Mit ähnlichen Verbindungen
P2X7 receptor antagonist-4 is unique compared to other P2X7 receptor antagonists due to its specific chemical structure and high potency. Similar compounds include:
AZ10606120: Another P2X7 receptor antagonist that has been studied for its effects on neuroinflammation and pain.
JNJ-47965567: A well-known P2X7 receptor antagonist used as a reference compound in various studies.
This compound stands out due to its unique binding properties and higher selectivity for the P2X7 receptor, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H15BrN6O3S2 |
---|---|
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
N-[[1-(4-bromopyridin-2-yl)triazol-4-yl]methyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H15BrN6O3S2/c1-31(28,29)15-4-2-12(3-5-15)19-23-16(11-30-19)18(27)22-9-14-10-26(25-24-14)17-8-13(20)6-7-21-17/h2-8,10-11H,9H2,1H3,(H,22,27) |
InChI-Schlüssel |
ARUJVRWEJKETKN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN(N=N3)C4=NC=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.